molecular formula C5H6Cl6 B14601683 1,1,1,3,3,5-Hexachloropentane CAS No. 60054-56-0

1,1,1,3,3,5-Hexachloropentane

Cat. No.: B14601683
CAS No.: 60054-56-0
M. Wt: 278.8 g/mol
InChI Key: GQTOEJMMUGBLHF-UHFFFAOYSA-N
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Description

1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₆Cl₆ . It is a derivative of pentane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,5-Hexachloropentane can be synthesized through the radical addition of gem-trichloroalkanes to olefins carrying a chlorine atom at the double bond. This reaction is typically initiated by iron pentacarbonyl (Fe(CO)₅) along with a nucleophilic co-catalyst . The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the chlorination of pentane derivatives under specific conditions. The process includes mixing a catalyst, co-catalyst, and a haloalkane starting material to produce a homogeneous mixture. This mixture is then reacted with a haloalkene under conditions suitable to produce the desired haloalkane product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

    Substitution: Formation of pentane derivatives with different functional groups.

    Reduction: Formation of less chlorinated pentane derivatives.

Scientific Research Applications

1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexachloropropane
  • 1,1,1,3,3,5-Hexachloropentane
  • 1,1,1,3,3,3-Hexachlorobutane

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific industrial applications .

Properties

CAS No.

60054-56-0

Molecular Formula

C5H6Cl6

Molecular Weight

278.8 g/mol

IUPAC Name

1,1,1,3,3,5-hexachloropentane

InChI

InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2

InChI Key

GQTOEJMMUGBLHF-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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